![molecular formula C8H11Cl2NO B2454662 2-(Chloromethyl)-5-ethoxypyridine hydrochloride CAS No. 133238-81-0](/img/structure/B2454662.png)
2-(Chloromethyl)-5-ethoxypyridine hydrochloride
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Overview
Description
2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyridine hydrochloride consists of a pyridine core bearing a chloromethyl group . The crystal structure of similar compounds has been reported .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalixarene and p-tert-butylcalixarene in DMF. It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine hydrochloride is a solid substance under normal conditions . It has a molecular weight of 164.03 .Scientific Research Applications
- Base-Catalyzed Alkylation of Calixarenes : 2-(Chloromethyl)-5-ethoxypyridine hydrochloride serves as a reagent in the base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in dimethylformamide (DMF) . These calixarenes are macrocyclic compounds with applications in host-guest chemistry, supramolecular assemblies, and molecular recognition.
- Key Intermediates in Anticancer Research : The compound’s chloromethyl group can be exploited for the synthesis of novel anticancer agents. For instance, it can serve as a precursor to 2-chloromethyl-4(3H)-quinazolinones, which are essential intermediates in the development of quinazoline-based anticancer drugs .
- Gd3+ Complex Synthesis : Researchers have used 2-(Chloromethyl)-5-ethoxypyridine hydrochloride in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex. This complex acts as a Zn2±sensitive MRI contrast agent, providing valuable information for diagnostic imaging .
- The compound exhibits solubility in water, acetone (10-50 mg/mL), and 95% ethanol (100 mg/mL) . Understanding its solubility behavior is crucial for formulating pharmaceuticals or other applications where solubility plays a role.
- 2-(Chloromethyl)-5-ethoxypyridine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the environment. Researchers should store it under inert gas and away from strong oxidizing agents. Properly sealed containers in cool, dry conditions are essential for maintaining its stability .
- Note that this product was originally part of the Alfa Aesar product portfolio, and some documentation may still refer to the legacy brand. However, it is now available under the Thermo Scientific Chemicals brand .
Alkylation Reagent in Organic Synthesis
Magnetic Resonance Imaging (MRI) Contrast Agent
Solubility Studies and Formulation
Hygroscopic Properties and Storage Recommendations
Legacy Brand Transition
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-ethoxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUVVNQGJLIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-ethoxypyridine hydrochloride | |
CAS RN |
133238-81-0 |
Source
|
Record name | 2-(chloromethyl)-5-ethoxypyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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